Protein Kinase C (19-31)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Protein Kinase C (19-31) is a peptide inhibitor derived from the pseudo-substrate regulatory domain of Protein Kinase C alpha (residues 19-31). Protein Kinase C is a family of serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The peptide inhibitor Protein Kinase C (19-31) is used to study the activity and regulation of Protein Kinase C enzymes by mimicking the natural inhibitory sequence found in the regulatory domain of Protein Kinase C alpha .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Protein Kinase C (19-31) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of Protein Kinase C (19-31) involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions: Protein Kinase C (19-31) primarily undergoes phosphorylation reactions, where it acts as a substrate for Protein Kinase C enzymes. The peptide can also undergo oxidation and reduction reactions, particularly involving cysteine residues that may form disulfide bonds under oxidative conditions .

Common Reagents and Conditions:

Phosphorylation: Protein Kinase C enzymes, adenosine triphosphate (ATP), magnesium ions (Mg²⁺).

Oxidation: Hydrogen peroxide (H₂O₂), dithiothreitol (DTT) for reduction of disulfide bonds.

Major Products:

Phosphorylation: Phosphorylated Protein Kinase C (19-31) peptide.

Oxidation: Disulfide-bonded Protein Kinase C (19-31) peptide.

Aplicaciones Científicas De Investigación

Signal Transduction Studies

Protein Kinase C (19-31) has been extensively utilized in research to elucidate the mechanisms underlying signal transduction in response to various stimuli. For instance, studies have demonstrated that this peptide can effectively block PKC-mediated phosphorylation events, allowing researchers to dissect the downstream effects of PKC activation on cellular functions such as secretion and ion channel regulation .

Neurobiology

In neurobiological research, Protein Kinase C (19-31) has been shown to influence synaptic strength and neurotransmitter release. For example, it has been used to investigate the role of PKC in modulating synaptic vesicle dynamics and exocytosis in neurons. The peptide's ability to inhibit PKC activity has provided insights into how PKC regulates synaptic plasticity and memory formation .

Cardiovascular Research

The compound has significant implications in cardiovascular studies, particularly concerning cardiac KATP channels. Research indicates that Protein Kinase C (19-31) can inhibit the upregulation of these channels by PKC, which is essential for understanding cardiac protection mechanisms during ischemic events . This application highlights its potential therapeutic relevance in cardiac diseases.

Inhibition of Cancer Cell Proliferation

A notable study explored the effects of Protein Kinase C (19-31) on cancer cell lines. Researchers found that treatment with this peptide resulted in decreased proliferation rates in various cancer types, suggesting that PKC plays a pivotal role in tumor growth and survival . The findings underscore the potential for developing PKC inhibitors as cancer therapeutics.

Immune Response Modulation

Another significant application is in immunology, where Protein Kinase C (19-31) has been used to study its effects on immune cell signaling pathways. The peptide's inhibition of PKC has shown promise in modulating immune responses, particularly in conditions such as autoimmune diseases and allergies . This application points to its potential as a therapeutic agent in immune-related disorders.

Comprehensive Data Table

Mecanismo De Acción

Protein Kinase C (19-31) exerts its effects by mimicking the natural inhibitory sequence found in the regulatory domain of Protein Kinase C alpha. It binds to the catalytic domain of Protein Kinase C enzymes, preventing the phosphorylation of target substrates. This inhibition is achieved through competitive binding at the active site, blocking the access of adenosine triphosphate (ATP) and substrate proteins. The molecular targets include various isoforms of Protein Kinase C, and the pathways involved are primarily related to signal transduction and cellular responses to external stimuli .

Comparación Con Compuestos Similares

Protein Kinase C (19-31) is unique in its specificity for Protein Kinase C alpha and its ability to act as a competitive inhibitor. Similar compounds include other peptide inhibitors derived from different regions of Protein Kinase C or other kinases. Some of these similar compounds are:

Protein Kinase C (1-14): Another peptide inhibitor derived from the regulatory domain of Protein Kinase C.

Staurosporine: A potent non-specific kinase inhibitor that targets multiple kinases, including Protein Kinase C.

Bryostatin: A natural product that modulates Protein Kinase C activity through allosteric binding

Protein Kinase C (19-31) stands out due to its high specificity and utility in studying the regulatory mechanisms of Protein Kinase C enzymes.

Actividad Biológica

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The compound Protein Kinase C (19-31) , specifically a peptide derived from the pseudo-substrate regulatory domain of PKCα, has garnered attention for its biological activity as an inhibitor of PKC. This article delves into its structure, mechanism of action, biological significance, and research findings related to its activity.

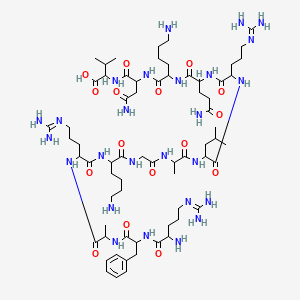

Structure and Composition

Protein Kinase C (19-31) is a peptide with the sequence H-ARG-PHE-ALA-ARG-LYS-GLY-SER-LEU-ARG-GLN-LYS-ASN-VAL-OH. It has a molecular weight of approximately 1543.82 g/mol and a molecular formula of C67H118N26O16 . This peptide specifically replaces alanine at position 25 with serine to enhance its inhibitory properties against PKC activity.

PKC (19-31) functions primarily as a pseudosubstrate inhibitor , mimicking the substrate binding site of PKC and thereby blocking its enzymatic activity. This inhibition is crucial for studying PKC's role in various signaling pathways. The peptide's effectiveness as an inhibitor is evidenced by its ability to reduce PKC activity significantly in various experimental setups.

Biological Significance

PKC plays a pivotal role in mediating cellular responses to extracellular stimuli. Its isoforms are involved in diverse physiological processes, including:

- Cell Growth and Differentiation : PKC regulates pathways that control cell proliferation and differentiation.

- Apoptosis : Certain isoforms, such as PKCζ, have been implicated in pro-apoptotic signaling pathways .

- Insulin Action : Studies indicate that PKC may mediate insulin action in adipocytes, affecting glucose uptake and lipogenesis .

Inhibition Studies

- Insulin-Stimulated Hexose Uptake : Research demonstrated that treatment with PKC (19-31) inhibited insulin-stimulated hexose uptake in adipocytes, with IC50 values indicating effective dose-response relationships .

- Calcium-Dependent Secretion : In permeabilized cells, PKC (19-31) inhibited phorbol ester-mediated enhancement of calcium-dependent secretion by up to 90%, highlighting its role in modulating exocytosis .

Case Studies

Ovarian Carcinomas : A study explored the expression levels of various PKC isoforms in ovarian cancer cells. High levels of PKCζ correlated with poor prognosis, suggesting that targeting this isoform could be beneficial for therapeutic strategies . The use of PKC (19-31) as an inhibitor could provide insights into the apoptotic pathways regulated by PKCζ.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYXRRDLXDCSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H118N26O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1543.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.